molecular formula C10H11FO2 B2748013 2-Fluoro-3-(propan-2-yl)benzoic acid CAS No. 1369805-45-7

2-Fluoro-3-(propan-2-yl)benzoic acid

Cat. No.: B2748013
CAS No.: 1369805-45-7
M. Wt: 182.194
InChI Key: LSPSVPIJTNNZMS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(propan-2-yl)benzoic acid is an organic compound with the molecular formula C10H11FO2. It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the third position is replaced by an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Fluoro-3-(propan-2-yl)benzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This method uses fluoride salts in polar aprotic solvents to introduce the fluorine atom into the benzoic acid derivative . The reaction conditions typically involve the use of a fluoride source such as potassium fluoride (KF) in a solvent like acetonitrile, with the reaction being carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions using readily available precursors. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(propan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the fluorine atom.

    Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are commonly used.

Major Products Formed

    EAS Reactions: Products include ortho- and para-substituted derivatives of this compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-(propan-2-yl)benzoic acid if hydroxide is the nucleophile.

    Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylate salts, depending on the reaction conditions.

Scientific Research Applications

2-Fluoro-3-(propan-2-yl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

2-Fluoro-3-(propan-2-yl)benzoic acid can be compared with other fluorinated benzoic acids and isopropyl-substituted benzoic acids:

The unique combination of the fluorine and isopropyl groups in this compound makes it a valuable compound for various applications, offering distinct advantages in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

2-fluoro-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(9(7)11)10(12)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSVPIJTNNZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369805-45-7
Record name 2-fluoro-3-(propan-2-yl)benzoic acid
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